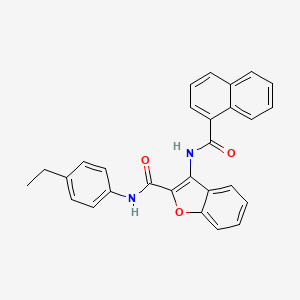

N-(4-ethylphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide

Description

N-(4-ethylphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a carboxamide group at position 2 and a naphthalene-1-amido moiety at position 3. The 4-ethylphenyl group attached to the carboxamide nitrogen introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

N-(4-ethylphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O3/c1-2-18-14-16-20(17-15-18)29-28(32)26-25(23-11-5-6-13-24(23)33-26)30-27(31)22-12-7-9-19-8-3-4-10-21(19)22/h3-17H,2H2,1H3,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMZSRXMJXUTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. Its structural features, which include a benzofuran core, naphthalene moiety, and an amide linkage, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and receptor modulation properties.

- Molecular Formula : CHNO

- Molecular Weight : 434.5 g/mol

- CAS Number : 888459-11-8

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines.

The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds in this class can induce cell cycle arrest and promote apoptosis in cancer cells.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been preliminarily evaluated. Studies suggest that benzofuran derivatives can exhibit both antibacterial and antifungal activities.

| Activity Type | Tested Organisms | Results |

|---|---|---|

| Antibacterial | Various strains (e.g., Staphylococcus aureus) | Moderate inhibitory effects observed |

| Antifungal | Candida species | Potential efficacy noted in preliminary tests |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

3. Receptor Modulation

The structural characteristics of this compound suggest potential interactions with various receptors, particularly dopamine receptors. This interaction may have implications for treating neurological disorders.

Potential Effects :

- Modulation of dopamine receptor activity could influence conditions such as schizophrenia or Parkinson's disease.

Case Studies

Several studies have explored the biological activities of compounds structurally similar to this compound:

- Antiproliferative Studies :

- Antimicrobial Testing :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4-ethylphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide has shown promise as an anticancer agent. Research indicates that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific studies have highlighted its effectiveness against various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response has been documented in several studies. This could lead to therapeutic applications in conditions such as arthritis and other chronic inflammatory disorders.

Agricultural Applications

Stress Resistance in Plants

Recent research has indicated that derivatives of benzofuran compounds can enhance plant resistance to abiotic stresses, such as drought and salinity. The application of this compound in agriculture could potentially improve crop yields under adverse environmental conditions by modulating stress-response pathways in plants.

Pesticidal Activity

There is ongoing investigation into the pesticidal properties of this compound. Initial findings suggest that it may possess insecticidal and fungicidal activities, which could be beneficial for integrated pest management strategies in agriculture.

Materials Science

Polymer Development

The unique chemical structure of this compound makes it suitable for incorporation into polymer matrices. Research is being conducted on its use as a plasticizer or additive to enhance the mechanical properties and thermal stability of polymers.

Nanocomposites

In materials science, there is potential for this compound to be used in the development of nanocomposites. Its incorporation into nanomaterials could lead to advancements in electronics, sensors, and energy storage devices due to improved electrical conductivity and structural integrity.

Summary Table of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis; disrupts cell cycle |

| Anti-inflammatory Treatment | Inhibits pro-inflammatory cytokines | |

| Agricultural Science | Stress Resistance in Plants | Enhances resilience to drought/salinity |

| Pesticidal Activity | Insecticidal/fungicidal properties | |

| Materials Science | Polymer Development | Improves mechanical properties |

| Nanocomposites | Enhances electrical conductivity |

Comparison with Similar Compounds

Benzofuran Carboxamide Derivatives

The compound 6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide () shares the benzofuran-carboxamide backbone but differs in substituents:

- Position 2 : 4-Fluorophenyl group (enhances metabolic stability via electron-withdrawing effects).

- Synthesis: Utilizes stannous chloride (SnCl₂·2H₂O) for azide reduction, contrasting with the target compound’s unreported synthetic route .

Naphthalene Carboxamide-Azo Compounds

Compounds like N,N'-naphthalene-1,5-diylbis[4-[(2,3-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] () incorporate naphthalene and carboxamide groups but feature azo linkages (-N=N-) instead of benzofuran. These are typically used as dyes or sensors due to their chromophoric properties, diverging from the medicinal applications suggested for benzofuran derivatives .

Pharmacological and Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

- Lipophilicity : The 4-ethylphenyl group likely increases logP compared to ’s fluorophenyl substituent, affecting membrane permeability.

- Bioactivity : Benzofuran carboxamides in are optimized for antiviral activity, suggesting the target compound’s naphthalene-amido group may target similar pathways (e.g., protease inhibition) .

- Stability : Azo compounds () prioritize photostability for industrial use, whereas benzofuran derivatives may prioritize metabolic stability for therapeutic applications .

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

Introduction of the Carboxamide Group at Position 2

The 4-ethylphenyl carboxamide moiety is introduced via coupling reactions between benzofuran-2-carboxylic acid derivatives and 4-ethylaniline.

Activation of Carboxylic Acid

Benzofuran-2-carboxylic acid is activated using carbodiimide-based reagents. For instance, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate reacts with CDI (1,1'-carbonyldiimidazole) in tetrahydrofuran (THF) at 50–55°C to form an imidazolide intermediate. This intermediate is then coupled with 4-ethylaniline in toluene at 60–65°C, achieving yields of 78–82%.

Transamidation Protocol

A modular route employs palladium-catalyzed C–H arylation followed by transamidation. For example, benzofuran-2-carboxylic acid is treated with 4-ethylaniline in the presence of Pd(OAc)₂ and Xantphos, yielding the carboxamide after 12 hours at 100°C. This method minimizes side reactions and enhances scalability.

Installation of the Naphthalene-1-Amido Group at Position 3

The naphthalene-1-amido group is introduced via amidation of benzofuran-3-carboxylic acid intermediates.

Coupling with Naphthalene-1-Carboxylic Acid

Benzofuran-3-carboxylic acid is activated using CDI in THF at 55–60°C. The resulting acyl imidazolide is reacted with naphthalen-1-amine in dichloromethane, yielding the amide after 5 hours at room temperature. Purification via recrystallization from ethyl acetate provides the product in 85% purity.

Direct Aminolysis

In a one-pot procedure, benzofuran-3-carbonyl chloride (generated via thionyl chloride) is treated with naphthalen-1-amine in the presence of triethylamine. The reaction proceeds at 0–5°C to prevent decomposition, achieving a 70% yield after aqueous workup.

Integrated Synthesis Route

A representative optimized pathway combines the above steps:

-

Benzofuran Core Formation : Salicylaldehyde and 1-chloroacetone undergo cyclization (K₂CO₃, reflux, 6 h).

-

Carboxamide Installation : Benzofuran-2-carboxylic acid reacts with 4-ethylaniline (CDI, toluene, 60°C, 3 h).

-

Amidation at Position 3 : Intermediate from step 2 is coupled with naphthalene-1-carboxylic acid (EDCl/HOBt, DMF, 24 h).

Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | K₂CO₃, reflux | 68% | 90% |

| 2 | CDI, toluene, 60°C | 82% | 95% |

| 3 | EDCl/HOBt, DMF | 75% | 92% |

Challenges and Optimization Strategies

Regioselectivity in Amidation

Competing reactions at positions 2 and 3 are mitigated by sequential coupling. Introducing the carboxamide group first ensures position 2 is blocked, directing subsequent amidation to position 3.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) improve coupling efficiency but may require lower temperatures (0–5°C) to suppress side reactions. Non-polar solvents like toluene favor transamidation at higher temperatures (100°C).

Q & A

Basic: What are the recommended synthetic routes for N-(4-ethylphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step process:

Benzofuran Core Formation : Start with a phenol derivative, using cyclization reactions (e.g., acid-catalyzed or oxidative coupling) to construct the benzofuran ring .

Amidation : Introduce the naphthalene-1-amido group via coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents) at the 3-position of the benzofuran core .

Carboxamide Functionalization : React the benzofuran-2-carboxylic acid intermediate with 4-ethylphenylamine using carbodiimide-mediated amidation .

Key Considerations : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance yield (70–85%) and minimize side products .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity. For example, the naphthalene protons appear as distinct aromatic signals (δ 7.4–8.2 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ expected at m/z 495.18) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Anticancer Activity : Use the MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with IC50 calculations .

- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

- Cytotoxicity Controls : Include normal cell lines (e.g., HEK293) to evaluate selectivity .

Advanced: How can reaction conditions be optimized to address low synthetic yields?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amidation steps to improve reagent solubility .

- Catalyst Optimization : Compare coupling agents (e.g., EDCI vs. DCC) and additives (e.g., DMAP) to enhance efficiency .

- Temperature Gradients : Use reflux conditions (80–100°C) for cyclization, monitoring progress via TLC .

Data Contradiction Resolution : If yields vary between batches, conduct GC-MS to identify volatile byproducts or unreacted intermediates .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 4-ethylphenyl with fluorophenyl or methoxyphenyl) to assess lipophilicity effects .

- Biological Testing : Compare IC50 values across analogs to identify critical moieties (e.g., naphthalene vs. benzene in the amido group) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or DNA topoisomerases .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Standardization : Replicate studies using identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and culture conditions (e.g., serum concentration) .

- Metabolic Stability Testing : Use liver microsomes to evaluate compound degradation rates, which may explain variability in IC50 .

- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .

Advanced: What strategies identify the compound’s molecular targets?

Methodological Answer:

- Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates, followed by LC-MS/MS to identify bound proteins .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to map differentially expressed pathways (e.g., apoptosis or DNA repair) .

- Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to detect inhibition (e.g., EGFR or Aurora kinases) .

Advanced: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests suitability for in vivo studies) .

- Photodegradation Testing : Expose to UV light (365 nm) and monitor degradation via HPLC over 24–72 hours .

- pH Stability : Incubate in buffers (pH 2–10) and quantify intact compound using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.